Rezivertinib analogue 1
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Overview
Description
Rezivertinib analogue 1 is a process impurity of osimertinib mesylate, which is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. This compound is primarily used in the study of non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rezivertinib analogue 1 involves complex synthetic routes. The exact synthetic pathways and reaction conditions are proprietary and detailed in specific patents . Generally, the synthesis involves multiple steps of organic reactions, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Rezivertinib analogue 1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogues .
Scientific Research Applications
Rezivertinib analogue 1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of osimertinib mesylate.
Biology: Employed in biological assays to understand the metabolic pathways and interactions of osimertinib mesylate.
Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of osimertinib mesylate in treating non-small cell lung cancer.
Industry: Applied in the pharmaceutical industry for quality control and regulatory compliance
Mechanism of Action
Rezivertinib analogue 1 exerts its effects by targeting the epidermal growth factor receptor tyrosine kinase. It binds to the receptor and inhibits its activity, thereby blocking the signaling pathways involved in cell proliferation and survival. This mechanism is crucial in the treatment of non-small cell lung cancer, where the epidermal growth factor receptor is often mutated and overactive .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rezivertinib analogue 1 include:
Osimertinib: The parent compound, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor.
Furmonertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor.
Aumolertinib: A similar compound used in the treatment of non-small cell lung cancer.
Limertinib: Another compound with similar properties and applications.
Uniqueness
This compound is unique due to its specific role as a process impurity of osimertinib mesylate. This makes it valuable in studying the purity, stability, and metabolic pathways of osimertinib mesylate, providing insights that are crucial for the development and quality control of the drug .
Properties
Molecular Formula |
C27H33N7O2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H33N7O2/c1-18(35)29-22-15-23(26(36-6)16-25(22)33(4)14-13-32(2)3)31-27-28-12-11-21(30-27)20-17-34(5)24-10-8-7-9-19(20)24/h7-12,15-17H,13-14H2,1-6H3,(H,29,35)(H,28,30,31) |
InChI Key |
FZPRMSLRRIEUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
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